Gly-Gly-Leu
Overview
Description
Synthesis Analysis
The synthesis of Gly-Gly-Leu and its related peptides has been explored in various studies. For example, the synthesis and structural studies of a pentapeptide sequence mimicking the glycine-rich regions of elastin, including Gly-Gly-Leu, have shown how these sequences can adopt supramolecular structures reminiscent of those found in natural elastin (Tamburro, Guantieri, & Gordini, 1992). Such studies highlight the synthetic approaches to creating peptides with specific structures and properties.
Molecular Structure Analysis
The molecular structure of peptides containing Gly-Gly-Leu has been a subject of investigation to understand their conformation and interaction with other molecules. For instance, conformational studies on sequential polypeptides containing Gly-Gly-Leu sequences have demonstrated the ability of these peptides to form ordered structures, such as triple helices, under certain conditions, which is important for understanding the molecular basis of their function (Scatturin, Tamburro, Del Prà, & Bordignon, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of Gly-Gly-Leu and related peptides are pivotal for their functional roles. For example, the aggregation behavior of dipeptides like Leu-Gly in different solvents has been elucidated, providing insights into the solvation structure and aggregate formation of these peptides (To, Sakamoto, Sadakane, Matsugami, & Takamuku, 2021). Such studies shed light on the physicochemical properties that govern peptide interactions and stability.
Physical Properties Analysis
The physical properties of Gly-Gly-Leu, including solubility, stability, and aggregation tendencies, are essential for its biological functions and applications. Investigations into the aggregation of peptides in various solvents and their interaction with light have provided valuable information on the physical properties of these molecules (Nosaka, Tanaka, & Nosaka, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and binding specificity, of Gly-Gly-Leu-containing peptides are crucial for their biological roles. Research on the synthesis of glycopolymers and their interactions with lectins has highlighted the importance of specific peptide sequences in mediating biological recognition and binding events (Ting, Chen, & Stenzel, 2010). These studies emphasize the significance of the chemical properties of peptides in determining their functionality and interactions with other biological molecules.
Scientific Research Applications
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Antimicrobial Peptides
- Field : Biomedical Research
- Application : These peptides, including Gly- and His-rich peptides, are capable of killing pathogenic microorganisms, penetrating cells, and/or coordinating essential or toxic metals . They are attractive targets for research and leading compounds for the development of improved analogues, prodrugs, and peptide mimetic drugs .
- Methods : The interaction with the cellular membrane is crucial for these peptides. Various mechanisms have been proposed, including disordered toroidal pore formation, membrane thinning/thickening, clustering of charged lipids, formation of non-bilayer intermediates, and electroporation .
- Results : These peptides have shown potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
-
Antioxidant Peptides
- Field : Food Science, Pharmaceuticals, and Cosmetics
- Application : Antioxidant peptides are currently a hotspot in these fields. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
- Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
- Results : Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
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Neuroscience Research
- Field : Neuroscience
- Application : The glycine-containing dipeptide leucine-glycine (Leu-Gly) has been studied for its effects on accumbal dopamine levels in rats .
- Methods : The study explored whether treatment with Leu-Gly and Gly-Leu by means of a hypothesized, facilitated blood-brain barrier passage, could alter nucleus accumbens (nAc) glycine and dopamine levels and locomotor activity in two rodent models .
- Results : Peripheral injection of Leu-Gly raised accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone .
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Skin Care
- Field : Dermatology
- Application : Oral administration of Gly-Leu or Leu-Gly dipeptides can increase the skin hydration and elasticity of UVB-irradiated hairless mice .
- Methods : The study observed the effects of oral administration of Gly-Leu or Leu-Gly on UVB-irradiated hairless mice .
- Results : A significant upregulation of hyaluronic acid (HA) was observed in UVB-irradiated hairless mice in response to oral administration of Gly-Leu or Leu-Gly .
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Histidine-Rich Peptides
- Field : Biomedical Research
- Application : Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs) are capable of killing pathogenic microorganisms, penetrating cells, and/or coordinating essential or toxic metals . They are attractive targets for research and leading compounds for the development of improved analogues, prodrugs, and peptide mimetic drugs .
- Methods : The interaction with the cellular membrane is crucial for these peptides. Various mechanisms have been proposed, including disordered toroidal pore formation, membrane thinning/thickening, clustering of charged lipids, formation of non-bilayer intermediates, and electroporation .
- Results : These peptides have shown potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
-
Solubility Studies
- Field : Physical Chemistry
- Application : The solubility of amino acids and peptides in aqueous 2-propanol solutions is crucial for the biochemical industry . The final products are employed in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process .
- Methods : The anti-solvent 2-propanol can be utilized to lower the total solubility to promote the crystallization of the particular component . This technique is favorable because extreme process conditions can be avoided, and the biomolecules can be purified more gently .
- Results : The impact of the position of Leu within these molecules in the primary structure can be investigated. The solubility order is Leu–Gly–Gly > Gly–Gly–Leu > Gly–Leu–Gly > Gly–Ala–Leu but the influence of 2-propanol is different .
Safety And Hazards
The safety data sheet for Z-Gly-Gly-Leu-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Research has shown that treatment with the glycine-containing dipeptides leucine-glycine (Leu-Gly) and glycine-leucine (Gly-Leu) can alter nAc glycine and dopamine levels and locomotor activity in rodent models . This suggests potential future directions for research into the effects of Gly-Gly-Leu and similar peptides.
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334464 | |
Record name | Glycylglycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Gly-Leu | |
CAS RN |
14857-82-0 | |
Record name | Glycylglycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.